molecular formula C9H11FN2 B1345028 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886366-21-8

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1345028
M. Wt: 166.2 g/mol
InChI Key: NNXGSKKLUSOLHT-UHFFFAOYSA-N
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Description

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound that belongs to the class of benzodiazepines. These compounds are known for their various pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. The presence of a fluorine atom at the 7th position of the diazepine ring can potentially affect the biological activity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related 1,3-diazepines has been reported through the photolysis of trifluoromethyl-substituted azido- or tetrazolo-pyridines in the presence of alcohols or amines. This method often yields stable 1H-1,3-diazepines in high yields, and in some cases, 5H-1,3-diazepines are also formed . Although the specific synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is closely related to its analogues, such as 7-fluoro-4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine. These compounds are isomorphous, sharing a similar crystal structure, but not strictly isostructural due to variations in unit-cell dimensions and intermolecular interactions. The azepine rings in these molecules adopt chair conformations, and the molecules are linked by hydrogen bonds into chains and sheets .

Chemical Reactions Analysis

Benzodiazepines, including those with a fluorine substituent, can undergo various chemical reactions. For instance, the synthesis of carbon-14 labeled benzodiazepines involves a condensation between iminochlorides and carbon-14 labeled benzonitriles, followed by exhaustive methylation and hydrolysis. This sequence of reactions is crucial for the preparation of intermediates such as o-methylamino-benzophenones . These reactions are indicative of the types of chemical transformations that benzodiazepines can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines like 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity, metabolic stability, and receptor binding affinity of the molecule. The isomorphism observed in related compounds suggests that small changes in the structure can lead to significant differences in the crystal packing and, consequently, the physical properties of the compounds . The intermolecular interactions, such as hydrogen bonding, also play a role in determining the solubility and melting points of these compounds.

Scientific Research Applications

Heterocyclic Chemistry and Biological Efficacy

The exploration of 2,3-Benzodiazepines, including compounds like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, underscores their significance in medicinal chemistry. These compounds, through bioisosteric replacement, yield new diazepine derivatives with potential as novel treatments for diseases currently lacking effective remedies, including certain cancer types. Research emphasizes the synthesis of these heterocyclic compounds for their prospective antibacterial applications, particularly against multi-resistant pathogens, showcasing their broad therapeutic potential (Földesi, Volk, & Milen, 2018).

Synthetic Utilities and Pharmaceutical Applications

The synthesis of benzodiazepines from o-phenylenediamines presents a methodological framework for producing various pharmacologically relevant compounds, including 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine. This approach highlights the chemical versatility and utility of benzodiazepines in developing drugs with potential antibacterial, antifungal, and anticancer applications, further illustrating the chemical ingenuity behind creating these bioactive molecules (Ibrahim, 2011).

Benzodiazepine Derivatives and Biological Activities

The synthesis and study of 1,4-diazepine derivatives reveal their significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects. This underlines the pharmaceutical importance of benzodiazepine derivatives, such as 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, in developing new therapeutic agents (Rashid et al., 2019).

Environmental Impact and Transformation

Research into benzodiazepines also covers their environmental occurrence, fate, and transformation. Studies on benzodiazepine derivatives, including those similar to 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, in water treatment processes reveal their persistence and the challenges in removing them from the environment. This highlights the importance of understanding the ecological impact of pharmaceuticals and developing more effective removal strategies to combat pollution (Kosjek et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statement "Corrosion" . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGSKKLUSOLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649668
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886366-21-8
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886366-21-8
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